molecular formula C13H12BrNO4 B1381392 2-(2-(Bromomethyl)-1,3-dioxan-5-yl)isoindoline-1,3-dione CAS No. 1648866-28-7

2-(2-(Bromomethyl)-1,3-dioxan-5-yl)isoindoline-1,3-dione

Cat. No.: B1381392
CAS No.: 1648866-28-7
M. Wt: 326.14 g/mol
InChI Key: URXDVHYKVNQHAH-UHFFFAOYSA-N
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Description

2-(2-(Bromomethyl)-1,3-dioxan-5-yl)isoindoline-1,3-dione is a complex organic compound characterized by the presence of a bromomethyl group attached to a dioxane ring, which is further connected to an isoindoline-1,3-dione moiety

Mechanism of Action

Target of Action

The primary targets of 2-(2-(Bromomethyl)-1,3-dioxan-5-yl)isoindoline-1,3-dione are dopamine receptors, specifically the D2 receptor . Dopamine receptors play a crucial role in the nervous system, regulating a variety of functions including motor control, reward, and reinforcement.

Mode of Action

This compound interacts with the dopamine receptor D2, modulating its activity . The compound binds to the receptor, influencing the receptor’s ability to interact with dopamine, a neurotransmitter. This interaction can lead to changes in the signaling pathways associated with the receptor, potentially altering the physiological response.

Biochemical Pathways

The interaction of this compound with the dopamine receptor D2 affects various biochemical pathways. These pathways are involved in a wide array of biological activities, including motor control, reward, and reinforcement . The downstream effects of these pathways can lead to changes in behavior and physiological responses.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its modulation of dopamine receptor D2 activity. By interacting with this receptor, the compound can influence a variety of physiological responses, including motor control and reward mechanisms .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature and light exposure . Additionally, the compound’s efficacy can be influenced by the physiological environment, including the presence of other molecules that may interact with the dopamine receptor D2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Bromomethyl)-1,3-dioxan-5-yl)isoindoline-1,3-dione typically involves multiple steps. One common approach is the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . The bromomethyl group can be introduced through bromination reactions using reagents like bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, solvents, and temperature control to facilitate the desired transformations. Green chemistry principles are often employed to minimize environmental impact and enhance sustainability .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

2-[2-(bromomethyl)-1,3-dioxan-5-yl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO4/c14-5-11-18-6-8(7-19-11)15-12(16)9-3-1-2-4-10(9)13(15)17/h1-4,8,11H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXDVHYKVNQHAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC(O1)CBr)N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1648864-54-3
Record name rac-2-[(2R,5R)-2-(bromomethyl)-1,3-dioxan-5-yl]-2,3-dihydro-1H-isoindole-1,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-(Bromomethyl)-1,3-dioxan-5-yl)isoindoline-1,3-dione

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